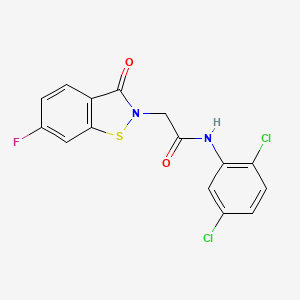![molecular formula C17H12N4OS B11048208 4-[4-(quinolin-5-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]phenol](/img/structure/B11048208.png)
4-[4-(quinolin-5-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(quinolin-5-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]phénol est un composé organique complexe qui présente un fragment quinoléine, un cycle triazole et un groupe phénol.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 4-[4-(quinolin-5-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]phénol implique généralement des réactions en plusieurs étapes à partir de précurseurs facilement disponibles. Une méthode courante implique la cyclisation de dérivés de quinoléine appropriés avec des précurseurs de triazole dans des conditions contrôlées. Les conditions réactionnelles incluent souvent l'utilisation de catalyseurs tels que les sels de fer ou de cuivre, et les réactions sont réalisées sous reflux dans des solvants tels que l'éthanol ou le diméthylformamide .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais optimisées pour la production à grande échelle. Cela inclut l'utilisation de réacteurs à flux continu et de méthodes de synthèse plus écologiques pour minimiser les déchets et améliorer le rendement. Des techniques telles que la synthèse assistée par micro-ondes et l'utilisation de liquides ioniques comme solvants sont également explorées pour améliorer l'efficacité et la durabilité du processus de production .
Analyse Des Réactions Chimiques
Types de réactions
4-[4-(quinolin-5-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]phénol subit diverses réactions chimiques, notamment :
Oxydation : Le groupe phénol peut être oxydé pour former des dérivés de quinone.
Réduction : Le fragment quinoléine peut être réduit dans des conditions d'hydrogénation.
Substitution : Le cycle triazole peut subir des réactions de substitution nucléophile.
Réactifs et conditions courantes
Oxydation : Réactifs comme le permanganate de potassium ou le trioxyde de chrome en milieu acide.
Réduction : Catalyseurs tels que le palladium sur carbone (Pd/C) sous gaz hydrogène.
Substitution : Nucléophiles comme les amines ou les thiols en présence de catalyseurs basiques.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de quinoléine et de triazole, qui peuvent être ensuite fonctionnalisés pour des applications spécifiques .
Applications de la recherche scientifique
4-[4-(quinolin-5-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]phénol a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant qu'agent antimicrobien et anticancéreux.
Médecine : Exploré pour son potentiel thérapeutique dans le traitement de maladies comme le paludisme et la tuberculose.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques
Mécanisme d'action
Le mécanisme d'action du 4-[4-(quinolin-5-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]phénol implique son interaction avec diverses cibles moléculaires. Le fragment quinoléine est connu pour s'intercaler dans l'ADN, perturbant les processus de réplication et de transcription. Le cycle triazole peut inhiber les enzymes en se liant à leurs sites actifs, tandis que le groupe phénol peut agir comme un antioxydant, piégeant les radicaux libres .
Applications De Recherche Scientifique
4-[4-(5-QUINOLYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]PHENOL has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of 4-[4-(5-QUINOLYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]PHENOL involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the triazole ring can form hydrogen bonds with active site residues of enzymes. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de quinoléine : Comme la chloroquine et l'hydroxychloroquine, connues pour leur activité antipaludique.
Composés triazoles : Comme le fluconazole et l'itraconazole, utilisés comme agents antifongiques.
Composés phénoliques : Comme le resvératrol, connu pour ses propriétés antioxydantes
Unicité
4-[4-(quinolin-5-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]phénol est unique en raison de ses caractéristiques structurales combinées, qui confèrent un large éventail d'activités biologiques. La présence des fragments quinoléine, triazole et phénol dans une seule molécule lui permet d'interagir avec de multiples cibles biologiques, ce qui en fait un composé polyvalent pour diverses applications .
Propriétés
Formule moléculaire |
C17H12N4OS |
|---|---|
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
3-(4-hydroxyphenyl)-4-quinolin-5-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H12N4OS/c22-12-8-6-11(7-9-12)16-19-20-17(23)21(16)15-5-1-4-14-13(15)3-2-10-18-14/h1-10,22H,(H,20,23) |
Clé InChI |
VSNLAZKVACCHNA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC=N2)C(=C1)N3C(=NNC3=S)C4=CC=C(C=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(3,4-dimethoxyphenyl)-1-[4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11048139.png)
![2-Benzyl-5-([(3-methoxyphenyl)amino]methyl)-2,3-dihydro-1H-1,2,4-triazol-3-one](/img/structure/B11048145.png)
![4-[3-methoxy-4-(propan-2-yloxy)phenyl]-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11048146.png)
![1-(3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)ethanone](/img/structure/B11048153.png)

![ethyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-1H-indole-3-carboxylate](/img/structure/B11048174.png)

![8-(3-Hydroxypropyl)-1,3-dimethyl-7-(2-thienyl)-1H-imidazo[2,1-F]purine-2,4(3H,8H)-dione](/img/structure/B11048181.png)
![1-{2-[4-(Diethylamino)phenyl]ethyl}-3-phenylurea](/img/structure/B11048183.png)
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11048194.png)
![1-(2,4-dichlorophenyl)-3-(2-hydroxyethyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11048200.png)
![4-{[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]amino}-5-(cyclohexylamino)benzene-1,2-dicarbonitrile](/img/structure/B11048201.png)
![1-(3-chloro-2-methylphenyl)-6-(2-methylpropyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11048204.png)
![N~1~-(3-Methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-DE]quinolin-1-YL)-2-morpholinoacetamide](/img/structure/B11048213.png)
